molecular formula C15H17F3N2O2S B2874649 N-[3-(trifluoromethyl)phenyl]-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide CAS No. 1351632-49-9

N-[3-(trifluoromethyl)phenyl]-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide

Cat. No.: B2874649
CAS No.: 1351632-49-9
M. Wt: 346.37
InChI Key: KGYJJPWJJKHHKA-UHFFFAOYSA-N
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Description

N-[3-(Trifluoromethyl)phenyl]-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide is a spirocyclic compound characterized by a 1-oxa-4-thia-8-azaspiro[4.5]decane core. This structure integrates oxygen (oxa), sulfur (thia), and nitrogen (aza) heteroatoms within a fused bicyclic system, creating a rigid three-dimensional framework. The 3-(trifluoromethyl)phenyl substituent attached to the carboxamide group enhances lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl (-CF₃) group. Such spirocyclic architectures are often explored in medicinal and agrochemical research for their ability to modulate biological targets through conformational restriction and improved bioavailability .

Properties

IUPAC Name

N-[3-(trifluoromethyl)phenyl]-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O2S/c16-15(17,18)11-2-1-3-12(10-11)19-13(21)20-6-4-14(5-7-20)22-8-9-23-14/h1-3,10H,4-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYJJPWJJKHHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Grignard Reagent-Mediated Coupling

The spirocyclic core is synthesized through a Grignard reagent-mediated coupling reaction, adapted from methods used in trifluoromethyl acetophenone derivatives.

Reaction Conditions :

  • Substrate : A halogenated oxathiazane precursor (e.g., 3-bromo-1-oxa-4-thia-8-azaspiro[4.5]decane).
  • Grignard Reagent : Formed by reacting magnesium metal with the halogenated precursor in tetrahydrofuran (THF) under catalytic iodine (0.5–1 mol%).
  • Coupling Agent : Ketene gas is introduced to the Grignard complex at −10°C to 0°C, yielding an intermediate spirocyclic ketone.

Key Data :

Parameter Value
Yield 78–82%
Temperature Range −10°C to 25°C
Solvent THF
Catalyst Iodine (0.5 mol%)

Transition Metal-Catalyzed Ring Closure

To enhance regioselectivity, a transition metal ligand-acid complex is employed. Iron(III) acetylacetonate (Fe(AcAc)₃) in acetic acid (1:1 molar ratio) facilitates the formation of the spirocyclic structure.

Optimized Protocol :

  • Dissolve the ketone intermediate (10 mmol) in toluene.
  • Add Fe(AcAc)₃ (0.1 eq) and acetic acid (1.2 eq).
  • Reflux at 110°C for 12–14 hours.

Outcome :

  • Purity : 95–97% (HPLC).
  • Isomer Ratio : >98:2 (desired:undesired).

Introduction of the 3-Trifluoromethylphenyl Carboxamide Group

Carboxamide Formation via Hydroxylamine Condensation

The spirocyclic amine intermediate reacts with 3-trifluoromethylphenyl isocyanate under controlled conditions to form the carboxamide.

Reaction Scheme :
$$
\text{Spirocyclic amine} + \text{3-Trifluoromethylphenyl isocyanate} \xrightarrow{\text{Base}} \text{N-[3-(Trifluoromethyl)phenyl]carboxamide}
$$

Conditions :

  • Base : Triethylamine (2.0 eq).
  • Solvent : Dichloromethane (DCM).
  • Temperature : 0°C to 25°C (gradual warming).

Performance Metrics :

Metric Value
Conversion Rate 92–94%
Isolated Yield 85–88%
Purity Post-Reaction 90–93%

Purification via Crystallization

The crude product is purified using cyclic hydrocarbons (e.g., cyclohexane) to isolate the target compound.

Crystallization Protocol :

  • Dissolve the crude product in warm cyclopentane (40–50°C).
  • Cool to −20°C for 12 hours.
  • Filter and wash with cold cyclopentane.

Results :

  • Final Purity : >99.5% (HPLC).
  • Recovery : 80–85%.

Comparative Analysis of Synthetic Routes

Efficiency of Grignard vs. Direct Amination Routes

A comparative study of two routes highlights the superiority of the Grignard-mediated method:

Parameter Grignard Route Direct Amination
Overall Yield 78% 52%
Purity >99% 89%
Reaction Steps 3 5
Isomer Contamination <0.1% 8–12%

The Grignard route reduces isomer formation by leveraging the meta-directing effect of the trifluoromethyl group during halogenation.

Scalability and Industrial Considerations

Large-Scale Production Challenges

  • Solvent Volume : THF usage must be optimized to minimize waste (target: <5 L/kg product).
  • Catalyst Recovery : Fe(AcAc)₃ is recycled via aqueous extraction (85% recovery rate).
  • Temperature Control : Exothermic Grignard formation requires jacketed reactors with precise cooling.

Chemical Reactions Analysis

Types of Reactions

N-[3-(trifluoromethyl)phenyl]-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-[3-(trifluoromethyl)phenyl]-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(trifluoromethyl)phenyl]-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor . The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and analysis highlight key structural and functional differences between the target compound and related spirocyclic derivatives.

Table 1: Structural and Functional Comparison of Spirocyclic Compounds

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Features/Inferred Properties Potential Applications References
N-[3-(Trifluoromethyl)phenyl]-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide 1-oxa-4-thia-8-azaspiro[4.5]decane 3-(Trifluoromethyl)phenyl carboxamide Not explicitly provided High lipophilicity (CF₃), S/O/N heteroatoms Agrochemical/Pharmaceutical
2,4-Dioxo-3-propyl-N-[3-(trifluoromethyl)phenyl]-1,3,8-triazaspiro[4.5]decane-8-carboxamide 1,3,8-triazaspiro[4.5]decane 3-propyl, 2,4-dioxo, 3-(trifluoromethyl)phenyl 565.400 Enhanced H-bonding (dioxo), higher polarity Pharmacological activity
3-(4’-Fluoro-2,4-dimethylbiphenyl-3-yl)-4-hydroxy-8-oxa-1-azaspiro[4.5]dec-3-en-2-one 8-oxa-1-azaspiro[4.5]decane 4’-fluoro-2,4-dimethylbiphenyl, hydroxy Not provided Planar biphenyl substituent, hydroxyl group Pesticide (ryanodine modulator)
3-Benzyl-8-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-chlorophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide 1-oxa-4,8-diazaspiro[4.5]decane Benzyl, 3-chloro-5-CF₃-pyridinyl, 4-Cl-phenyl 565.400 Dual chloro/CF₃ groups, pyridine ring Agrochemical research

Key Comparative Insights

Heteroatom Composition :

  • The target compound’s 1-oxa-4-thia-8-azaspiro core distinguishes it from analogs with diaza or triaza systems (e.g., ). Sulfur’s larger atomic radius and polarizability may enhance membrane permeability compared to oxygen or nitrogen analogs .

Substituent Effects: The 3-(trifluoromethyl)phenyl group in the target compound contrasts with the 4-chlorophenyl () or biphenyl () moieties. Compounds with dioxo groups () exhibit higher polarity, favoring aqueous solubility but possibly reducing blood-brain barrier penetration compared to the target compound .

Biological Implications: Spirocyclic compounds with pyridinyl or chlorophenyl substituents () are frequently associated with pesticidal activity, particularly as ryanodine receptor modulators. The target compound’s -CF₃ group may confer similar agrochemical utility . Derivatives with multiple nitrogen atoms (e.g., triazaspiro in ) are more commonly explored in drug discovery for kinase or protease inhibition due to enhanced hydrogen-bonding capacity .

Conformational Rigidity :

  • The 1-oxa-4-thia-8-azaspiro framework imposes conformational constraints that may optimize target binding compared to less rigid analogs. This is critical for selectivity in both pharmaceutical and agrochemical applications .

Research Findings and Implications

  • Pharmacological Reports (2021) : Analogs like 8-phenyl-1,3-diazaspiro[4.5]decane-2,4-diones () demonstrate serotonin receptor affinity, suggesting that the target compound’s spiro core could be tailored for CNS applications with appropriate substituents .
  • Patent Applications (2023) : The prominence of spirocyclic scaffolds in pesticide patents () underscores their versatility. The target compound’s trifluoromethyl group aligns with trends in developing metabolically stable agrochemicals .
  • Structural Analysis : Molecular weight and logP calculations (inferred from ) suggest the target compound occupies a middle ground between polar triazaspiro derivatives and highly lipophilic dichlorophenyl analogs, balancing solubility and permeability .

Biological Activity

N-[3-(trifluoromethyl)phenyl]-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₅F₃N₂O₂S
  • Molecular Weight : 320.35 g/mol

This compound features a spirocyclic structure, which is known to influence its biological activity significantly.

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. A study evaluated various derivatives of trifluoromethyl phenyl isobutyramides, revealing in vitro anticancer activity against several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

2. Antioxidant Properties

Research has demonstrated that derivatives of this compound possess antioxidant activity. The presence of the trifluoromethyl group enhances the lipophilicity and stability of these compounds, contributing to their effectiveness in scavenging free radicals .

3. σ1 Receptor Binding

The compound's structural similarities with other σ1 receptor ligands suggest potential interactions with this receptor, which plays a crucial role in various neurological processes and has implications in cancer therapy . In vitro studies have shown that related compounds exhibit high affinity for σ1 receptors, indicating a possible therapeutic target for neuroprotective and anticancer strategies.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Cell Signaling Pathways : The compound may interfere with critical signaling pathways involved in cell survival and proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to increased cell death.

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of trifluoromethyl-substituted phenyl derivatives demonstrated that specific analogs exhibited IC50 values in the low micromolar range against human carcinoma cell lines. The study utilized both in vitro assays and molecular docking studies to elucidate the binding affinities and potential mechanisms .

Case Study 2: Antioxidant Activity Assessment

The antioxidant capacity was evaluated using DPPH radical scavenging assays, where derivatives showed significant inhibition percentages compared to standard antioxidants like ascorbic acid. The results indicated a strong correlation between the presence of the trifluoromethyl group and enhanced antioxidant properties .

Research Findings Summary Table

Activity IC50 (µM) Mechanism Reference
Anticancer (breast)15Induction of apoptosis
Anticancer (lung)12Inhibition of proliferation
Antioxidant20Free radical scavenging

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